Dihydro-beta-erythroidine hydrobromide is a competitive nicotinic acetylcholine receptor (nAChR) antagonist. [, , , , , , , , , , , , , , , , , , , , , , , , ] It is frequently employed in scientific research to investigate the role of nAChRs in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , , , , , , , , ] It exhibits selectivity for certain nAChR subtypes, particularly those containing the α4β2 subunits, making it a valuable tool for dissecting the specific functions of these receptor subtypes. [, , , , , , , , ]
Dihydro-beta-erythroidine hydrobromide is a significant compound derived from the Erythrina alkaloids, which are known for their complex polycyclic structures and bioactive properties. This compound serves as a competitive antagonist of nicotinic acetylcholine receptors, particularly influencing the neuronal α4 receptor subunit. Dihydro-beta-erythroidine hydrobromide exhibits moderate selectivity for different receptor subtypes, making it a valuable tool in pharmacological research related to nicotine and its effects on the central nervous system.
Dihydro-beta-erythroidine hydrobromide is classified under the Erythrina alkaloids, which are naturally occurring compounds found in various species of the Erythrina genus. This specific hydrobromide form is commercially available from suppliers such as Tocris Bioscience and GLP Bio, where it is primarily utilized for laboratory research purposes. The compound's CAS number is 29734-68-7, and it has been studied extensively for its interactions with nicotinic acetylcholine receptors.
The synthesis of dihydro-beta-erythroidine involves several steps, typically starting from commercially available materials. A notable synthesis route reported in the literature includes an enantioselective total synthesis that spans 13 steps, leading to high yields of the desired compound. The synthetic pathway often employs various reagents and conditions to ensure the correct stereochemistry and functionalization of the product. For example, key reactions may involve alkylation, oxidation, and cyclization processes that are carefully controlled to achieve the desired molecular structure .
The molecular formula of dihydro-beta-erythroidine hydrobromide is CHNO·HBr, with a molecular weight of approximately 356.26 g/mol. The compound features a complex polycyclic structure characterized by multiple rings and functional groups that contribute to its biological activity. The InChI key for this compound is GFIGWAJEIMHJJB-LINSIKMZSA-N, which provides a unique identifier for its chemical structure in databases like PubChem .
Dihydro-beta-erythroidine hydrobromide undergoes various chemical reactions typical of alkaloids. As a competitive antagonist at nicotinic acetylcholine receptors, it interacts with these receptors in both in vitro and in vivo settings. Its antagonistic action primarily involves blocking receptor activation by nicotine, which can be quantitatively assessed through IC values across different receptor subtypes:
The mechanism of action of dihydro-beta-erythroidine hydrobromide involves its binding to nicotinic acetylcholine receptors, where it competes with acetylcholine and nicotine for receptor sites. This competitive antagonism prevents receptor activation, thereby inhibiting downstream signaling pathways associated with neurotransmitter release. In studies, dihydro-beta-erythroidine has been shown to block excitation in striatal GABAergic neurons, effectively suppressing polysynaptic inhibition between cholinergic interneurons . This action contributes to its observed effects on behaviors related to nicotine consumption.
Dihydro-beta-erythroidine hydrobromide is typically presented as a white to off-white powder. It is soluble in water (maximum concentration at approximately 35.63 mg/mL) and dimethyl sulfoxide (maximum concentration at about 8.91 mg/mL), making it suitable for various experimental applications .
The compound has a high purity level (≥98% by HPLC), indicating its suitability for research purposes where precise dosages are critical. It should be stored in a desiccated environment at room temperature to maintain stability .
Dihydro-beta-erythroidine hydrobromide has several scientific applications:
Dihydro-β-erythroidine hydrobromide possesses a complex heterotetracyclic framework incorporating benzo[i]pyrano[3,4-g]indolizine and δ-lactone ring systems. Its molecular architecture features two defined stereocenters at positions C(2) and C(13b), both exhibiting S-configuration. This absolute stereochemistry is explicitly denoted in the IUPAC name as (2S,13bS)-2-Methoxy-2,3,5,6,8,9,10,13-octahydro-1H,12H-benzo[i]pyrano[3,4-g]indolizin-12-one hydrobromide [2] [3]. The stereochemical integrity critically determines its biological activity, as the spatial orientation of functional groups governs complementary binding to nicotinic acetylcholine receptor subtypes.
The crystalline hydrobromide salt form maintains this chiral configuration, with the bromide anion ionically associated with the protonated tertiary nitrogen (N(3)) of the indolizidine moiety. This quaternary ammonium center creates a permanent positive charge, enhancing aqueous solubility and receptor affinity [4] [5].
Table 1: Stereochemical Assignments in Dihydro-β-erythroidine Hydrobromide
Chiral Center | Absolute Configuration | Bond Connectivity |
---|---|---|
C(2) | S | Methoxyether oxygen, C(3), C(13b), C(1) |
C(13b) | S | C(2), C(13a), C(13), N(3) |
The molecular chirality is further evidenced by specific optical rotation data and resolution of enantiomers in chromatographic analyses. Computational modeling confirms that the (2S,13bS) enantiomer optimally fits the orthosteric binding pocket of α4β2 nicotinic receptors [4].
While single-crystal X-ray diffraction data for the hydrobromide salt remains unpublished in the available literature, the molecular formula (C₁₆H₂₁NO₃·HBr) and weight (356.26 g/mol) are unequivocally established [2] [5]. Crystallographic parameters of the parent alkaloid scaffold suggest a tightly folded conformation that positions the lactone carbonyl and quaternary nitrogen for optimal salt bridge formation with the bromide anion.
Indirect evidence from solid-state stability profiles indicates a crystalline monohydrate form under ambient storage. The compound maintains integrity when desiccated at room temperature, implying a stable crystal lattice resistant to thermal decomposition [3] [4]. Future crystallographic studies should aim to resolve the space group, unit cell parameters, and hydrogen bonding network governing its solid-state organization.
Dihydro-β-erythroidine hydrobromide exhibits marked solubility dichotomy between polar protic and aprotic solvents due to its ionic character:
Table 2: Quantitative Solubility Profile Across Solvents
Solvent | Max. Concentration (mg/mL) | Max. Concentration (mM) | Polarity Index |
---|---|---|---|
Water | 35.63 | 100 | 10.2 |
Dimethyl Sulfoxide | 8.91 | 25 | 7.2 |
Ethanol | <5 (estimated) | <14 | 5.2 |
Dichloromethane | <0.1 | <0.3 | 3.1 |
This solubility profile dictates practical handling: aqueous stock solutions (≤100 mM) are appropriate for in vitro physiological buffers, while dimethyl sulfoxide stocks (≤25 mM) serve for organic solvent-compatible assays. Crucially, solvent selection impacts biological data interpretation, as dimethyl sulfoxide concentrations >1% (v/v) may perturb membrane receptor function [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7